Isseki Maeda,
Shinichiro Inoue,
Keiichi Uemura,
Hitoshi Tanimukai,
Yutaka Hatano,
Naosuke Yokomichi,
Koji Amano,
Keita Tagami,
Kazuhiro Yoshiuchi,
Asao Ogawa,
Satoru Iwase,
Phase-R Delirium Study Group,
Eric Achatz,
Hirofumi Abo,
Tatsuo Akechi,
Nobuya Akizuki,
Daisuke Fujisawa,
Shingo Hagiwara,
Takeshi Hirohashi,
Takayuki Hisanaga,
Kengo Imai,
Shuji Inada,
Satoshi Inoue,
Aio Iwata,
Keisuke Kaneishi,
Akifumi Kumano,
Yoshinobu Matsuda,
Takashi Matsui,
Yoshihisa Matsumoto,
Naoki Matsuo,
Kaya Miyajima,
Ichiro Mori,
Sachiyo Morita,
Rika Nakahara,
Nobuhisa Nakajima,
Hiroyuki Nobata,
Takuya Odagiri,
Toru Okuyama,
Akihiro Sakashita,
Ken Shimizu,
Contrib Contrib,
Yuki Sumazaki Watanabe,
Emi Takeuchi,
Mari Takeuchi,
Ryohei Tatara,
Akihiro Tokoro,
Megumi Uchida,
Hiroaki Watanabe,
Ritsuko Yabuki,
Toshihiro Yamauchi
PMID: 33577386
DOI:
10.1089/jpm.2020.0610
Abstract
Clinical usefulness of trazodone for delirium in patients receiving palliative care is unclear.
To examine the safety and effectiveness of trazodone for delirium.
A secondary analysis of a multicenter prospective observational study.
The setting involves nine psycho-oncology consultation services and 14 inpatient palliative care units in Japan.
The measurement involves the Delirium Rating Scale (DRS) Revised-98 for effectiveness and the CTCAE (Common Terminology Criteria for Adverse Events) version 4 for safety assessments.
Thirty-eight patients enrolled the study. Mean age was 75 years. After three-day observation, the DRS total score (11.6 ± 5.3 to 8.7 ± 6.5 [difference -2.9, 95% confidence interval -5.3 to -0.5,
= 0.02]); sleep-wake cycle disturbance (
= 0.047), lability of affect (
< 0.001), and motor agitation subscales (
< 0.001) were significantly decreased. The most frequent adverse event was somnolence (
= 9).
Low-dose trazodone treatment was generally safe and may be effective in reducing delirium severity.
Alexandra L Moss,
Rachel L Hritz,
Rachel C Hector,
Kathryn L Wotman
PMID: 33480276
DOI:
10.2460/ajvr.82.2.138
Abstract
To investigate the effects of orally administered trazodone on intraocular pressure (IOP), pupil diameter measured in the vertical plane (ie, vertical pupil diameter [VPD]), selected physical examination variables, and sedation level in healthy equids.
7 horses and 1 pony.
Food was withheld for 12 hours prior to drug administration. After baseline (time 0) sedation scoring, physical examination, and measurement of IOP and VPD, equids received 1 dose (approx 6 mg/kg) of trazodone orally. Examination and measurement procedures were repeated 0.5, 1, 2, 4, 8, 12, and 24 hours after drug administration. Blood samples were collected at each time point for analysis of plasma trazodone concentrations. Repeated-measures analysis was used to compare examination results between downstream time points and baseline.
7 of 8 equids had mild sedation from 0.5 to 8 hours after treatment; compared with baseline values, mean IOP was significantly lower from 0.5 hours to 8 hours, mean VPD was significantly smaller at 0.5 hours, and mean rectal temperature was significantly lower from 1 to 8 hours after drug administration. Adverse effects (signs of excitement in 1 equid and sweating in 4) were self-limiting and considered minor. Mean maximum plasma concentration of trazodone was 1,493 ng/mL 0.75 hours after administration, and terminal half-life of the drug was 9.96 hours.
The described oral dose of trazadone elicited sedation with a few self-limiting adverse effects in the study sample. Drug effects on IOP and VPD may alter ocular examination findings. Further investigation is warranted prior to use of trazodone for sedation in equids, particularly those with ophthalmic conditions.
Rahul Dutta,
Ethan L Matz,
Tyler L Overholt,
William B Anderson,
Nicholas A Deebel,
Matthew Cowper,
Ryan P Terlecki,
Kyle A Scarberry
PMID: 33422447
DOI:
10.1016/j.jsxm.2020.11.017
Abstract
Adverse outcomes secondary to ischemic priapism (IP) are associated with time to presentation and management.
To characterize patterns in presentation delay as a function of etiology and patient education regarding IP risk.
Following institutional review board approval, charts of IP patients presenting to our institution from 2010 to 2020 were reviewed. One episode of IP per patient was included for analysis.
Priapism duration in patients presenting with IP.
We identified 123 unique patients with IP. Common etiologies included erectogenic intracavernosal injection (24%), trazodone (16%), and other psychiatric medications (16%). Patients with sickle cell anemia or trait and intracavernosal injection-related IP presented sooner than idiopathic cases and those from psychiatric medication (P < .001). Etiology and provider education on IP risk were associated with presentation ≥ 24 hours. Upon multivariate analysis, only a lack of provider education was independently associated with presentation ≥ 24 hours.
Men who received provider-based education on the risk of IP associated with their condition or medication regimen were more likely to seek prompt medical attention for IP and, therefore, less likely to require surgery.
This manuscript represents one of the largest series on priapism, an area of urologic practice in need of more evidence-based guidance. The numbers are not inflated by including multiple episodes per patient, and the data collected include etiology, time to presentation, and treatment. Limitations include a retrospective chart review study design at a single institution.
Educational initiatives on the risk of IP associated with particular disease states and medications should target at-risk individuals, as well as prescribers of medications associated with IP. Dutta1 R, Matz1 EL, Overholt TL, et al. Patient Education Is Associated With Reduced Delay to Presentation for Management of Ischemic Priapism: A Retrospective Review of 123 Men. J Sex Med 2021;18:385-390.
Yasmeen Prud'homme,
Shannon T Ferrell,
Francis Beaudry,
Guy Beauchamp,
Sylvain Nichols,
Marion Desmarchelier
PMID: 33480570
DOI:
10.1638/2019-0242
Abstract
Trazodone is an antianxiety medication commonly used in human and veterinary medicine. Stress-related trauma is the leading cause of morbidity and mortality in wild ruminant species. Trazodone could reduce stress and allow safer capture and handling, thus having a positive effect on their welfare. The objective of this study was to describe the clinical effects and pharmacokinetic profile of an oral dose of trazodone in domestic goats (
) as a model for wild ruminants. A pilot study using ethograms and accelerometers identified an oral dose of 10 mg/kg as optimal to reduce activity levels. This dose resulted in a 502% increase in time spent sleeping (
=0.0016) and a 623% increase in time spent lying down (
=0.01). Additionally, there were reductions of 72% in time spent grooming (
=0.02), 49% in time spent moving (
=0.01), and 87% in time spent observing (
=0.0002). Activity levels were significantly decreased by 31% for 4 hr following administration (
=0.049). There were no observed adverse effects. Time spent eating or ruminating was not affected by trazodone administration (
> 0.05). The pharmacokinetics of trazodone following a single oral dose of 10 mg/kg in 7 goats was assessed. All animals achieved plasma concentrations over 130 ng/ml, a level considered therapeutic in humans and dogs, for a mean of 6.4 ± 5.0 hr. Mean terminal half-life was 10.55 ± 6.80 hr. All goats achieved maximum concentration within 5-15 min and still had detectable plasma levels at 24 hr. Trazodone appears promising to decrease stress in exotic ruminant species. Further research is warranted to establish its efficacy in other ruminant species and clinical situations.
Alexandria Arnold,
Ashley Davis,
Tina Wismer,
Justine A Lee
PMID: 33378129
DOI:
10.1111/vec.13028
Abstract
To describe a case of suspected hepatotoxicity in a dog secondary to administration of trazodone.
A 6-year-old, neutered, mixed breed dog was evaluated for a progressive increased liver enzyme activity over a 6-week period. The patient originally presented for raisin toxicosis, and hence, was having serial blood work monitoring performed. Trazodone was initially started at that time due to severe separation anxiety while hospitalized (consistently 5 out of 7 days of the week, for a 6-week duration). Due to continued increased liver enzyme activity, extensive workup was performed which included abdominal ultrasound, leptospirosis titers, bile acids, and liver biopsies. Histopathologic findings were consistent with acute hepatotoxicity. In the absence of other toxicants and the close proximity to drug administration, a drug-induced hepatopathy secondary to trazodone was presumed. Following discontinuation of trazodone therapy, the hepatopathy completely resolved and the patient fully recovered.
While acute hepatotoxicity has been reported in human medicine secondary to the administration of trazodone, this is the first reported case of suspected hepatotoxicity in a dog secondary to trazodone therapy. Veterinary professionals should be aware of the rare potential adverse effect that may be seen in canine patients secondary to trazodone therapy. Appropriate clinicopathologic monitoring should occur in patients on chronic trazodone therapy.
Chung-Yao Chen,
Chia-Ling Chen,
Chung-Chieh Yu
PMID: 33625584
DOI:
10.1007/s00415-021-10480-2
Abstract
Low arousal threshold plays a part in the pathogenesis of obstructive sleep apnea (OSA) and may be improved by sedatives. Sedative antidepressants are frequently prescribed for stroke patients due to their high prevalence of insomnia and depression. However, the effect of sedative antidepressants on the severity of OSA in stroke patients has not been studied well.
In a double-blinded randomized crossover pilot study, 22 post-acute ischemic stroke patients (mean age, 61.7 ± 10.6 y) with OSA received 100 mg of trazodone or a placebo just before polysomnography, with approximately 1 week between measures. The study also measured baseline heart rate variability and 24-h ambulatory blood pressure.
Administration of trazodone significantly increased the percentage time of slow-wave sleep (31.5 ± 13.2 vs. 18.4 ± 8.7%; P < 0.001) and improved almost all the parameters of OSA severity, including the apnea-hypopnea index (AHI, 25.4 ± 15.4 vs. 39.1 ± 18.4 events/h; P < 0.001), the respiratory arousal index (9.8 (5.8-11.95) vs. 14.1 (11.3-18.7) events/h; P < 0.001), and the minimum oxygen saturation (80.2 ± 9.1 vs. 77.1 ± 9.6%; P = 0.016). Responders to therapy (AHI reduced by > 50%; n = 7/22) had predominant OSA during rapid-eye-movement sleep and decreased sympathetic tone, as reflected in significantly lower mean blood pressure, diastolic blood pressure, and normalized low-frequency power.
Obstructive sleep apnea with comorbid ischemic stroke may be a distinctive phenotype which responds quite well to trazodone, decreasing OSA severity without increasing nocturnal hypoxia.
Clinicaltrials.gov:
, 2019/11/10.
Jolanta Jaśkowska,
Przemysław Zaręba,
Anna Drabczyk,
Agnieszka Kozak,
Izabela D Madura,
Zbigniew Majka,
Edyta Pindelska
PMID: 33540851
DOI:
10.3390/molecules26030769
Abstract
New pharmaceutically acceptable salts of trazodone (trazodone hydrogen bromide and trazodone 1-hydroxy-2-naphthonic acid) for the treatment of central nervous system disorders are synthesized and described. Although trazodone salts are poorly crystalline, single-crystal X-ray diffraction data for trazodone 1-hydroxy-2-naphthonic acid were collected and analyzed as well as compared to the previously described crystal structure of commercially available trazodone hydrochloride. The powder samples of all new salts were characterized by Fourier transform infrared spectroscopy, X-ray diffraction and
C solid-state nuclear magnetic resonance spectroscopy. Spectroscopic studies were supported by gauge including projector augmented wave (GIPAW) calculations of carbon chemical shielding constants. The main goal of our research was to find salts with better physicochemical properties and to make an attempt to associate them with both the anion structure and the most prominent interactions exhibited by the protonated trazodone cation. The dissolution profiles of trazodone from tablets prepared from various salts with lactose monohydrate were investigated. The studies revealed that salts with simple anions show a fast release of the drug while the presence of more complex anion, more strongly interacting with the cation, effects a slow-release profile of the active substance and can be used for the preparation of the tables with a delay or prolonged mode of action.
Zeljka Korade,
Luke B Allen,
Allison Anderson,
Keri A Tallman,
Thiago C Genaro-Mattos,
Ned A Porter,
Karoly Mirnics
PMID: 33526772
DOI:
10.1038/s41398-021-01217-w
Abstract
Trazodone (TRZ) is a commonly prescribed antidepressant with significant off-label use for insomnia. A recent drug screening revealed that TRZ interferes with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC). Recognizing the well-documented, disruptive effect of 7-DHC on brain development, we designed a study to analyze TRZ effects during pregnancy. Utilizing an in vivo model and human biomaterial, our studies were designed to also account for drug interactions with maternal or offspring Dhcr7 genotype. In a maternal exposure model, we found that TRZ treatment increased 7-DHC and decreased desmosterol levels in brain tissue in newborn pups. We also observed interactions between Dhcr7 mutations and maternal TRZ exposure, giving rise to the most elevated toxic oxysterols in brains of Dhcr7
pups with maternal TRZ exposure, independently of the maternal Dhcr7 genotype. Therefore, TRZ use during pregnancy might be a risk factor for in utero development of a neurodevelopmental disorder, especially when the unborn child is of DHCR7
genotype. The effects of TRZ on 7-DHC was corroborated in human serum samples. We analyzed sterols and TRZ levels in individuals with TRZ prescriptions and found that circulating TRZ levels correlated highly with 7-DHC. The abundance of off-label use and high prescription rates of TRZ might represent a risk for the development of DHCR7 heterozygous fetuses. Thus, TRZ use during pregnancy is potentially a serious public health concern.
Jenna Wong,
Mara Murray Horwitz,
Suzanne M Bertisch,
Shoshana J Herzig,
Daniel J Buysse,
Sengwee Toh
PMID: 33258882
DOI:
10.1001/jama.2020.19224
Abstract
This study uses IBM MarketScan database data to describe trends in zolpidem and low-dose trazodone dispensing among adults with employer-sponsored insurance or Medicare supplemental plans between 2011 and 2018, before and after a 2017 clinical practice guideline discouraged trazodone use for insomnia.
Beatrice Garrone,
Anna di Matteo,
Alessandro Amato,
Luana Pistillo,
Lucia Durando,
Claudio Milanese,
Francesco Paolo Di Giorgio,
Serena Tongiani
PMID: 33395416
DOI:
10.1371/journal.pone.0244649
Abstract
Neuropathic pain is a chronic debilitating condition caused by injury or disease of the nerves of the somatosensory system. Although several therapeutic approaches are recommended, none has emerged as an optimal treatment leaving a need for developing more effective therapies. Given the small number of approved drugs and their limited clinical efficacy, combining drugs with different mechanisms of action is frequently used to yield greater efficacy. We demonstrate that the combination of trazodone, a multifunctional drug for the treatment of major depressive disorders, and gabapentin, a GABA analogue approved for neuropathic pain relief, results in a synergistic antinociceptive effect in the mice writhing test. To explore the potential relevance of this finding in chronic neuropathic pain, pharmacodynamic interactions between low doses of trazodone (0.3 mg/kg) and gabapentin (3 mg/kg) were evaluated in the chronic constriction injury (CCI) rat model, measuring the effects of the two drugs both on evoked and spontaneous nociception and on general well being components. Two innate behaviors, burrowing and nest building, were used to assess these aspects. Besides exerting a significant antinociceptive effect on hyperalgesia and on spontaneous pain, combined inactive doses of trazodone and gabapentin restored in CCI rats innate behaviors that are strongly reduced or even abolished during persistent nociception, suggesting that the combination may have an impact also on pain components different from somatosensory perception. Our results support the development of a trazodone and gabapentin low doses combination product for optimal multimodal analgesia treatment.